molecular formula C15H12N4O5 B14589156 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-87-9

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14589156
CAS No.: 61620-87-9
M. Wt: 328.28 g/mol
InChI Key: QXLRTIXVDPLZMN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a methoxyphenyl group and a nitrofuran moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

    Attachment of the Nitrofuran Moiety: This step involves the nitration of a furan ring followed by its coupling with the pyrazole core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and nitrofuran-containing molecules. Compared to these, 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:

  • This compound
  • This compound

Properties

CAS No.

61620-87-9

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-23-10-4-2-9(3-5-10)18-8-11(15(16)20)14(17-18)12-6-7-13(24-12)19(21)22/h2-8H,1H3,(H2,16,20)

InChI Key

QXLRTIXVDPLZMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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